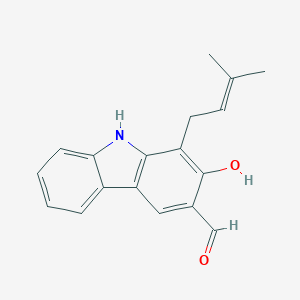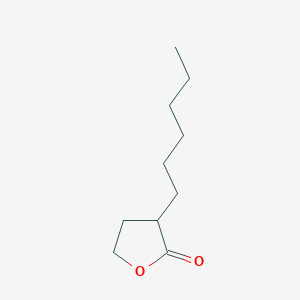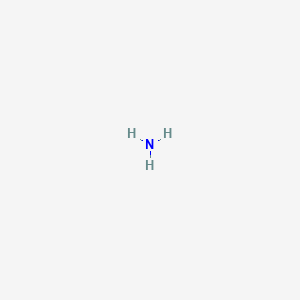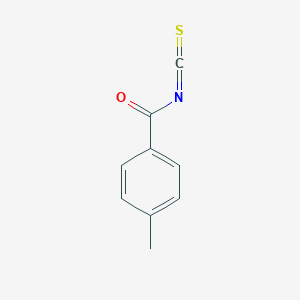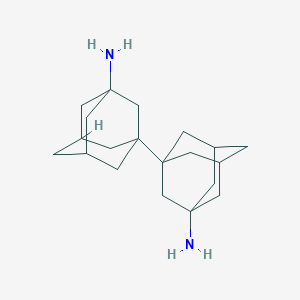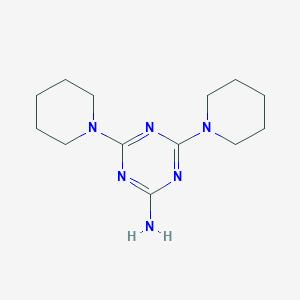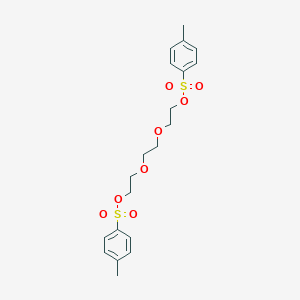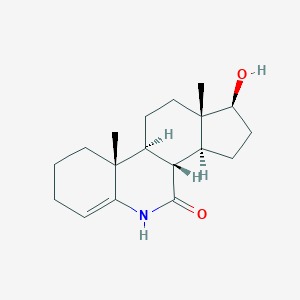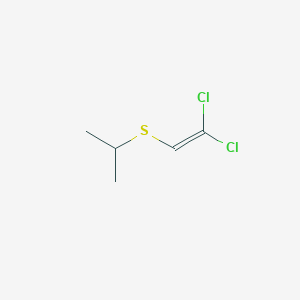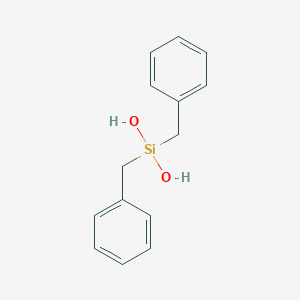
Dibenzylsilanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylsilanediol is a chemical compound that is widely used in scientific research. It is a silane derivative that contains two benzyl groups attached to a silicon atom. This compound has a wide range of applications in various fields of science, including chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
Dibenzylsilanediol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the development of new materials, such as polymers and ceramics. In addition, dibenzylsilanediol is used in biochemistry research as a tool for studying the interactions between proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of dibenzylsilanediol is not fully understood. However, it is believed that this compound interacts with various biomolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these biomolecules, which can be studied using various techniques, such as X-ray crystallography and NMR spectroscopy.
Biochemical and Physiological Effects:
Dibenzylsilanediol has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant activity, which can help protect cells from oxidative damage. In addition, dibenzylsilanediol has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenzylsilanediol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively non-toxic, which makes it safe to handle in the lab. However, there are also some limitations to using dibenzylsilanediol in lab experiments. For example, it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on dibenzylsilanediol. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its interactions with various biomolecules, which can lead to the development of new drugs and therapies. In addition, there is a need for more research on the toxicity and safety of dibenzylsilanediol, particularly in vivo studies. Overall, dibenzylsilanediol is a promising compound that has many potential applications in various fields of science.
Méthodes De Synthèse
Dibenzylsilanediol can be synthesized using various methods, including the reaction of benzyl alcohol with chlorosilanes or the reaction of benzyl chloride with silanols. The most common method of synthesis involves the reaction of benzyl chloride with sodium silanolate in the presence of a catalyst. The resulting compound is then purified using various techniques, such as distillation or chromatography.
Propriétés
Numéro CAS |
18407-28-8 |
|---|---|
Nom du produit |
Dibenzylsilanediol |
Formule moléculaire |
C14H16O2Si |
Poids moléculaire |
244.36 g/mol |
Nom IUPAC |
dibenzyl(dihydroxy)silane |
InChI |
InChI=1S/C14H16O2Si/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
IYFJDHOBSYWLAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
SMILES canonique |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



